molecular formula C11H19FN2O2 B1398021 Tert-butyl 3-(3-fluoroazetidin-1-yl)azetidine-1-carboxylate CAS No. 1257293-81-4

Tert-butyl 3-(3-fluoroazetidin-1-yl)azetidine-1-carboxylate

Cat. No.: B1398021
CAS No.: 1257293-81-4
M. Wt: 230.28 g/mol
InChI Key: OHVJYJRGWBFBGR-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-fluoroazetidin-1-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C11H19FN2O2 and a molecular weight of 230.13 g/mol This compound is of interest due to its unique structure, which includes a fluoro-substituted azetidine ring

Preparation Methods

The synthesis of tert-butyl 3-(3-fluoroazetidin-1-yl)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with a fluoro-substituted azetidine derivative under specific reaction conditions. The process may include steps such as:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluoro group: This step involves the use of fluorinating agents to introduce the fluoro group into the azetidine ring.

    Protection and deprotection steps: Protecting groups like tert-butyl are used to protect reactive sites during the synthesis and are later removed to yield the final product.

Industrial production methods may involve scaling up these synthetic routes under controlled conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Tert-butyl 3-(3-fluoroazetidin-1-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The fluoro group can be substituted with other functional groups using appropriate reagents and conditions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 3-(3-fluoroazetidin-1-yl)azetidine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.

    Chemical Biology: It is employed in the study of biological processes and the development of chemical probes for investigating cellular functions.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-fluoroazetidin-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Tert-butyl 3-(3-fluoroazetidin-1-yl)azetidine-1-carboxylate can be compared with other similar compounds, such as:

    Tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate: This compound has a piperidinyl group instead of a fluoro-substituted azetidine ring.

    Tert-butyl 3-(3-formyl-1H-pyrazol-1-yl)azetidine-1-carboxylate: This compound contains a formyl-pyrazolyl group instead of a fluoro-substituted azetidine ring.

    Tert-butyl 3-fluoro-3-(fluoromethyl)azetidine-1-carboxylate: This compound has an additional fluoro group on the azetidine ring.

The uniqueness of this compound lies in its specific fluoro-substituted azetidine structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 3-(3-fluoroazetidin-1-yl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19FN2O2/c1-11(2,3)16-10(15)14-6-9(7-14)13-4-8(12)5-13/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVJYJRGWBFBGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2CC(C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601146625
Record name [1,3′-Biazetidine]-1′-carboxylic acid, 3-fluoro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601146625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257293-81-4
Record name [1,3′-Biazetidine]-1′-carboxylic acid, 3-fluoro-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257293-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,3′-Biazetidine]-1′-carboxylic acid, 3-fluoro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601146625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 10 mL round-bottomed flask was charged with a solution of 3-oxoazetidine-1-carboxylic acid tert-butyl ester (0.14 g, 0.82 mmol), 3-fluoroazetidine hydrochloride (0.1 g, 0.9 mmol) in DCE (3 mL), trimethoxymethane (0.88 mL, 8.5 mmol) and acetic acid (0.046 mL, 0.81 mmol). The reaction mixture was stirred for 3 h at room temperature. Sodium triacetoxyborohydride (0.26 g, 1.22 mmol) was added and the reaction mixture was stirred for 18 h at room temperature. The reaction mixture was partitioned between DCM and water; the organic phase was washed with brine, dried over sodium sulphate and concentrated. The residue was purified by flash chromatography (Si—PPC, EtOAc:cyclohexane, gradient 40:60 to 100:0) to give 3-Fluoro-[1,31biazetidinyl-1′-carboxylic acid tert-butyl ester as a colourless oil (0.109 g, 59%). 1H NMR (CDCl3, 400 MHz) δ 5.15 (dt, J=57.1, 5.3 Hz, 1H); 3.93 (dd, J=9.1, 7.0 Hz, 2H); 3.74-3.59 (m, 4H); 3.45-3.38 (m, 1H); 3.31-3.25 (m, 1H); 3.23-3.17 (m, 1H); 1.43 (s, 9H).
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.88 mL
Type
reactant
Reaction Step One
Quantity
0.046 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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